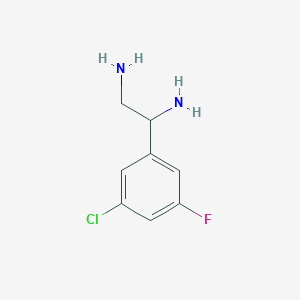

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine

Beschreibung

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine (CAS: 1270382-12-1) is an aromatic diamine derivative with the molecular formula C₈H₁₀ClFN₂ and a molecular weight of 188.63 g/mol . The compound features a central ethane-1,2-diamine backbone substituted with a 3-chloro-5-fluorophenyl group, introducing both chlorine and fluorine atoms at the meta positions of the aromatic ring.

According to product listings, it was previously available from Biosynth but is now discontinued, limiting its current accessibility for research . Key physicochemical properties, such as melting point, boiling point, and solubility, remain unreported in the available literature, highlighting a gap in published data.

Eigenschaften

Molekularformel |

C8H10ClFN2 |

|---|---|

Molekulargewicht |

188.63 g/mol |

IUPAC-Name |

1-(3-chloro-5-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |

InChI-Schlüssel |

RXQCHPTXFTYUIZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1F)Cl)C(CN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 3-chloro-5-fluoroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine, we compare it with structurally analogous diamines (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Diamines

Electronic and Steric Effects

- This contrasts with 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride, where the electron-donating methyl group may reduce aromatic reactivity but improve solubility when converted to a hydrochloride salt .

- Trifluoromethyl Group : The CF₃ group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethane-1,2-diamine introduces strong electron-withdrawing effects and higher lipophilicity, which could improve membrane permeability in biological applications .

Coordination Chemistry

Ethane-1,2-diamine derivatives are known to form stable complexes with transition metals. For example, zinc(II) complexes derived from Schiff-base ligands of ethane-1,2-diamine exhibit 5-coordinate geometries . The chloro and fluoro substituents in 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine could modulate ligand field strength and metal-binding selectivity compared to non-halogenated analogs.

Biologische Aktivität

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine is an organic compound notable for its chiral center and the presence of halogen substituents, specifically chlorine and fluorine. Its molecular formula is CHClFN, with a molecular weight of approximately 188.63 g/mol. The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in pharmacology.

The biological activity of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The halogen substituents enhance its lipophilicity, which can influence its binding affinity and selectivity towards specific targets. This compound may modulate enzymatic activities or receptor functions, leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that halogenated derivatives can demonstrate enhanced antibacterial and antifungal activities compared to their non-halogenated counterparts. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit the growth of various pathogens, although specific data for 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine remains limited.

Anticancer Potential

The anticancer activity of halogenated amines has been documented in several studies. Compounds structurally related to 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine have shown promising results in vitro against different cancer cell lines, including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability post-treatment.

Case Studies

Several studies have explored the biological activities of compounds similar to 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine:

- Antimicrobial Studies : A study demonstrated that derivatives with halogen substituents exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine and chlorine significantly enhanced their activity ( ).

- Antitumor Activity : In vitro assays on structurally similar compounds revealed significant cytotoxicity against multiple cancer cell lines. For example, certain derivatives showed IC values in the low micromolar range against prostate cancer cells ( ).

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | MIC/IC Values |

|---|---|---|---|

| 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine | Bromo group at 3-position | Antimicrobial; Anticancer | MIC < 0.125 mg/dm |

| 1-(3-Chlorophenyl)ethane-1,2-diamine | Lacks fluorine | Moderate antibacterial | MIC values vary |

| 1-(3-Chloro-5-bromophenyl)ethane-1,2-diamine | Bromine instead of fluorine | Potentially high activity | IC: Not specified |

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of halogen substituents significantly influences the biological activity of these compounds. Electron-withdrawing groups tend to enhance reactivity and binding affinity towards biological targets ( ).

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine, and what are the critical parameters affecting yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between ethylenediamine and a halogenated aryl precursor. A standard approach is reacting 3-chloro-5-fluorophenyl bromide or chloride with excess ethylenediamine under reflux in a polar aprotic solvent (e.g., DMF or ethanol). Critical parameters include:

- Temperature control (60–80°C to avoid side reactions like polymerization).

- Molar ratio (excess ethylenediamine ensures complete substitution).

- Purification : Column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization (using ethanol/water mixtures) improves purity.

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .

Q. How can spectroscopic techniques confirm the structure and purity of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks for NH₂ groups (δ 1.5–2.5 ppm, broad), aromatic protons (δ 6.8–7.5 ppm, split due to Cl/F substitution), and ethylene protons (δ 2.8–3.5 ppm).

- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), ethylene carbons (δ 40–50 ppm).

- IR : N-H stretches (~3300 cm⁻¹), C-N stretches (~1250 cm⁻¹), and aryl C-Cl/C-F vibrations (700–800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 218 (C₈H₉ClFN₂⁺), with fragments at m/z 181 (loss of NH₂CH₂) and 145 (aryl ring cleavage) .

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine across assay conditions?

Methodological Answer: Contradictions may arise from solvent polarity, pH, or cellular uptake differences. Strategies include:

- Standardized assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and cell lines (e.g., HEK293 for receptor studies).

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (1 nM–100 μM).

- Comparative studies : Test against analogs (e.g., 3-bromo-5-fluorophenyl derivatives) to isolate electronic/steric effects .

- Metabolic stability assays : Evaluate liver microsome degradation to rule out false negatives due to rapid metabolism .

Q. How does the substitution pattern on the phenyl ring influence the coordination chemistry of this diamine with transition metals?

Methodological Answer: The 3-Cl and 5-F substituents impact metal-ligand interactions through:

- Steric effects : Bulky substituents reduce chelation efficiency (e.g., with Cu²⁺ or Ni²⁺).

- Electronic effects : Electron-withdrawing groups (Cl/F) stabilize metal complexes by increasing Lewis acidity.

- Experimental validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.